molecular formula C12H21N5O3S B2852737 N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide CAS No. 1203418-05-6

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2852737
CAS No.: 1203418-05-6
M. Wt: 315.39
InChI Key: FOBGJAQNPRHZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a morpholinopyrimidine core, a privileged structure commonly found in biologically active molecules that often serves as a key pharmacophore for targeting various enzymes and receptors . The compound's molecular framework integrates a methanesulfonamide group, which can influence its physicochemical properties and binding affinity. Researchers are exploring its potential applications, particularly in the development of novel therapeutic agents for neglected diseases and other areas where pyrimidine-based scaffolds have shown activity . Its mechanism of action is an active area of investigation, as modifications to the morpholine and pyrimidine substructures are known to significantly alter biological potency and selectivity . This product is provided for research purposes to support hit-to-lead optimization programs, assay development, and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O3S/c1-10-15-11(13-3-4-14-21(2,18)19)9-12(16-10)17-5-7-20-8-6-17/h9,14H,3-8H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBGJAQNPRHZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, morpholine, and various pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale production facilities .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory disorders and cancer.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. The compound forms hydrophobic interactions with the active sites of these enzymes, thereby reducing their activity and mitigating inflammation .

Comparison with Similar Compounds

USP Sotalol-Related Compounds

Sotalol, a beta-blocker, shares structural similarities with the target compound through its methanesulfonamide group. Key differences arise in the aromatic core and substituents:

Compound Name Core Structure Substituents Molecular Weight Biological Target
Target Compound Pyrimidine 2-Methyl, 6-morpholine, ethylenediamine bridge ~314 g/mol* Kinases (hypothesized)
USP Sotalol Related Compound B Phenyl 2-(Isopropylamino)ethyl, methanesulfonamide 292.83 g/mol β-adrenergic receptors

*Calculated molecular weight based on formula (C₁₂H₂₀N₅O₃S).

The phenyl-based sotalol derivatives target β-adrenergic receptors, whereas the pyrimidine-morpholine architecture of the target compound suggests divergent mechanisms, possibly involving ATP-binding pockets in kinases.

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

This Biopharmacule-listed compound features a chloroacetyl-substituted phenyl group. The chloroacetyl moiety introduces electrophilic reactivity, enabling covalent binding to target proteins—a property absent in the target compound’s non-covalent binding design .

Functional Group and Pharmacokinetic Comparisons

Sulfonamide Derivatives

Methanesulfonamide groups are common in both the target compound and sotalol-related analogues.

Morpholine vs. Amine Substituents

Morpholine rings, as in the target compound, improve solubility and reduce basicity compared to primary or secondary amines (e.g., isopropylamine in sotalol derivatives). This could mitigate off-target interactions with monoamine transporters or receptors .

Biological Activity

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound consists of a morpholinopyrimidine core linked to a methanesulfonamide group. The presence of the morpholine moiety contributes to its solubility and biological interactions. The compound's molecular formula is C12_{12}H18_{18}N4_{4}O2_{2}S, indicating a complex structure that facilitates various interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : It has been reported to inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which play crucial roles in inflammatory processes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide, which are implicated in various inflammatory diseases.
  • Target Binding : The compound binds to active sites on target proteins, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity Studies

Several studies have investigated the biological activities of this compound, highlighting its potential therapeutic applications:

Antioxidant Properties

The antioxidant capacity of similar compounds has been evaluated through hydrogen peroxide scavenging assays. These studies indicate that morpholinopyrimidine derivatives can effectively neutralize reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Activity Effect Reference
Enzyme InhibitionCOX and NOS inhibition
AntimicrobialEffective against E. coli
AntioxidantScavenging of hydrogen peroxide

Case Studies

  • Inflammation Models : In vitro studies using macrophage cell lines demonstrated that treatment with this compound significantly reduced the production of inflammatory cytokines, supporting its potential use in treating inflammatory diseases.
  • Cancer Research : Preliminary investigations suggest that compounds with similar structures may exhibit anticancer properties by modulating signaling pathways involved in cell cycle regulation. Further research is required to establish the efficacy of this specific compound in cancer models.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyrimidine cores. Key steps include:

  • Morpholine incorporation : Nucleophilic substitution at the pyrimidine C6 position under reflux conditions with morpholine .
  • Aminoethyl sulfonamide coupling : Reaction of methanesulfonyl chloride with a primary amine intermediate (e.g., ethylenediamine derivatives) in dichloromethane (DCM) with triethylamine as a base .
  • Intermediate characterization : Thin-layer chromatography (TLC) for reaction monitoring, followed by 1^1H/13^13C NMR to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are used?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example:

  • Crystallization : Slow evaporation of a saturated acetonitrile/water solution yields diffraction-quality crystals .
  • Data refinement : SHELX software (e.g., SHELXL) resolves bond lengths and angles, with R-factors < 0.06 indicating high precision .

Advanced Research Questions

Q. How can reaction yields for the sulfonamide coupling step be optimized, and what solvent systems mitigate side-product formation?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while N-methylpyrrolidone (NMP) reduces hydrolysis of sulfonyl chlorides .
  • Temperature control : Maintaining 0–5°C during sulfonamide coupling minimizes undesired N-alkylation .
  • Yield quantification : High-performance liquid chromatography (HPLC) with UV detection at 254 nm identifies and quantifies side products .

Q. What analytical approaches resolve discrepancies in 1^1H NMR data caused by rotameric equilibria in the morpholine-pyrimidine moiety?

  • Methodological Answer : Advanced NMR techniques address dynamic effects:

  • Variable-temperature (VT) NMR : Cooling to 223 K slows rotation, simplifying splitting patterns .
  • 2D NOESY : Identifies spatial proximity between morpholine protons and pyrimidine methyl groups, confirming conformational preferences .
  • Computational modeling : Density functional theory (DFT) predicts energy barriers for rotation, correlating with experimental data .

Q. What biological targets are plausible for this compound, and how are structure-activity relationship (SAR) studies designed?

  • Methodological Answer : Rational SAR design involves:

  • Target hypothesis : The morpholine-sulfonamide scaffold suggests kinase inhibition (e.g., PI3K) or GPCR modulation, based on structural analogs like A61603 .
  • Functional assays : Enzymatic inhibition assays (e.g., fluorescence polarization for kinases) paired with cellular viability tests (MTT assays) validate activity .
  • Substituent variation : Systematic modification of the pyrimidine C2 methyl group and sulfonamide chain length probes steric and electronic effects .

Q. How do researchers address conflicting data in metabolic stability studies across species?

  • Methodological Answer : Contradictions are resolved via:

  • In vitro microsomal assays : Human vs. rodent liver microsomes quantify cytochrome P450 (CYP)-mediated degradation rates .
  • Metabolite identification : Liquid chromatography-mass spectrometry (LC-MS/MS) detects species-specific oxidative metabolites (e.g., morpholine N-oxidation) .
  • Molecular docking : Predicts metabolite-enzyme interactions, guiding structural modifications to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.